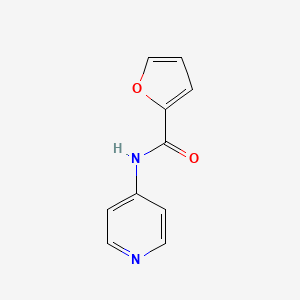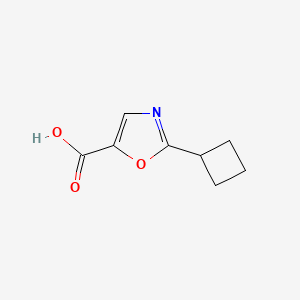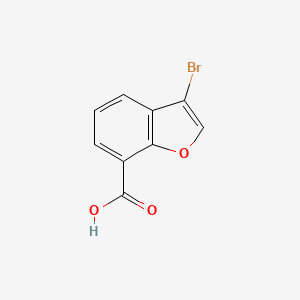![molecular formula C11H19NO3 B6619422 tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1544407-76-2](/img/structure/B6619422.png)
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (TBHAC) is a synthetic molecule that is used in a variety of applications in scientific research, including drug development and laboratory experiments. TBHAC is a bicyclic molecule that contains a tert-butyl group and a hydroxy group attached to a five-membered ring. TBHAC has been used in a variety of research applications, including drug development and laboratory experiments. TBHAC has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules.
Applications De Recherche Scientifique
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of scientific research applications, including drug development and laboratory experiments. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of drug development studies, including the development of new drugs for the treatment of cancer and other diseases. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in laboratory experiments to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is believed to interact with biological molecules through the formation of hydrogen bonds and other non-covalent interactions. The exact mechanism of action is not fully understood, but it is believed that tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate can interact with proteins and other molecules to modify their structure and function. This interaction is believed to be responsible for the effects of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have a variety of biochemical and physiological effects. In laboratory experiments, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to affect the structure and function of proteins and other biological molecules. It has also been found to affect the activity of enzymes and other proteins involved in metabolic processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have an effect on cell growth and differentiation, as well as the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and can be readily scaled up for large-scale production. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is relatively stable and can be stored for long periods of time. However, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
In the future, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used in a variety of applications, including drug development, laboratory experiments, and medical research. Additionally, further research could be conducted to better understand the mechanism of action of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate and its effects on biochemical and physiological processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to study the structure and function of proteins and other biological molecules. Finally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to develop new drugs for the treatment of diseases such as cancer and other illnesses.
Méthodes De Synthèse
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is synthesized using a method known as the Barton-McCombie reaction. This method involves the use of an alkyl halide and a secondary amine, which are reacted in the presence of a base and a catalyst. The reaction results in the formation of a six-membered ring, which is then reduced to form the bicyclic molecule. The reaction is highly efficient and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGIRQGDXRVYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)



![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)


![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)


